5-Methyl-2H-pyrrol-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
922179-95-1 |
|---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
5-methylpyrrol-2-one |
InChI |
InChI=1S/C5H5NO/c1-4-2-3-5(7)6-4/h2-3H,1H3 |
InChI Key |
KJXZQCRWVYENLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C=C1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 5 Methyl 2h Pyrrol 2 One and Analogues
Fundamental Reaction Mechanisms of Dihydro-2H-pyrrol-2-one Transformations
The dihydro-2H-pyrrol-2-one core is susceptible to a variety of transformations driven by its electronic and steric properties. These reactions often proceed through intricate mechanisms that allow for the generation of diverse and structurally complex molecules.
Intramolecular rearrangements are fundamental to the chemistry of dihydro-2H-pyrrol-2-ones, enabling access to a range of isomers and substituted derivatives. A notable example is the 1,3-hydroxy rearrangement. A straightforward method for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones involves a base-induced tandem intramolecular cyclization of a sulfur ylide with a ketone, followed by a 1,3-hydroxy rearrangement to yield the product in excellent yields. nih.govacs.orgconsensus.app This process offers a one-pot operation without the need for transition metals. nih.govacs.orgconsensus.app
The general steps for this synthesis are:
Dropwise addition of a distilled base (e.g., DBU) to a vinyl sulfonyl salt in an anhydrous solvent at low temperatures. nih.govacs.org
Stirring the reaction mixture for a short period. nih.govacs.org
Quenching the reaction with a saturated ammonium (B1175870) chloride solution. nih.govacs.org
Extraction with a suitable solvent like DCM, followed by drying and concentration. nih.govacs.org
Purification by column chromatography. nih.govacs.org
This rearrangement is a key step in the synthesis of various biologically active molecules and natural products containing the 5-hydroxy-1,5-dihydro-1H-pyrrol-2-one scaffold. nih.gov
Sigmatropic shifts are pericyclic reactions involving the migration of a sigma-bond across a π-system. wikipedia.org In pyrrole (B145914) ring systems, these rearrangements can lead to the formation of different isomers. Theoretical studies on researchgate.netevitachem.com sigmatropic hydrogen shifts in pyrrole have been conducted using ab initio calculations. scispace.comacs.org These studies indicate that, unlike in some other five-membered heterocyclic systems, sigmatropic shifts in pyrroles generally have higher activation energies compared to other potential reactions like Diels-Alder cycloadditions. researchgate.net This suggests that sigmatropic shifts might not be the primary reaction pathway under typical Diels-Alder conditions. researchgate.net
The tautomerization of 1H-phospholes to 2H-phospholes via a researchgate.netevitachem.com-sigmatropic shift is a well-documented phenomenon that dramatically alters the chemical properties of the ring, making the 2H-isomer a potent diene in Diels-Alder reactions. researchgate.net While analogous shifts in pyrroles are less common, they remain a point of theoretical and mechanistic interest. researchgate.netscispace.comacs.org
Nucleophilic and Electrophilic Reactions of 2H-Pyrrol-2-ones
The conjugated system of 2H-pyrrol-2-ones, which includes a carbonyl group and a C=C double bond, makes them susceptible to both nucleophilic and electrophilic attacks, leading to a wide array of functionalized products.
Acid catalysis plays a crucial role in the skeletal rearrangements of 2H-pyrrol-2-ones, leading to diverse molecular architectures. For instance, the acid-catalyzed transformation of 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one in refluxing toluene (B28343) with sulfuric acid results in the formation of N-substituted derivatives of 1H-pyrrole-2,5-dione and 1H-benzo nih.govevitachem.comthieno[3,2-b]pyrrole-2,3-dione. mdpi.comresearchgate.net This reaction represents a novel, non-metal-catalyzed method for constructing a fused tricyclic system. mdpi.comresearchgate.net
Brønsted acid-catalyzed dearomative skeletal rearrangements of azofurans with indoles have also been reported, producing indolylated pyrrol-2-ones. researchgate.net Furthermore, multicomponent reactions (MCRs) involving amines, aldehydes, and pyruvate (B1213749) derivatives in the presence of an acid catalyst are a widely used method for constructing 3-amino substituted 1,5-dihydro-2H-pyrrol-2-ones. nih.gov
Table 1: Examples of Acid-Catalyzed Reactions of 2H-Pyrrol-2-one Analogues
| Starting Material | Acid Catalyst | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 1-Benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one | H₂SO₄ | Skeletal Rearrangement | 1H-Pyrrole-2,5-dione and 1H-Benzo nih.govevitachem.comthieno[3,2-b]pyrrole-2,3-dione derivatives | mdpi.comresearchgate.net |
| Azofurans and Indoles | Brønsted Acid | Dearomative Skeletal Rearrangement | Indolylated Pyrrol-2-ones | researchgate.net |
| Amines, Aldehydes, and Pyruvate Derivatives | Various Acid Catalysts | Multicomponent Reaction | 3-Amino Substituted 1,5-Dihydro-2H-pyrrol-2-ones | nih.gov |
The electrophilic nature of the carbonyl group and the conjugated double bond in 2H-pyrrol-2-ones makes them excellent substrates for nucleophilic addition reactions. evitachem.comcymitquimica.com The addition of various nucleophiles can lead to the formation of alcohols, amines, and other functionalized derivatives. evitachem.com
Multicomponent reactions (MCRs) are a powerful tool for the synthesis of highly functionalized γ-lactam derivatives. nih.gov A Brønsted acid-catalyzed MCR of diethyl acetylenedicarboxylate, amines, and benzaldehyde (B42025) is an effective method for preparing 3-amino 1,5-dihydro-2H-pyrrol-2-ones. nih.gov The reaction proceeds through the nucleophilic addition of the amine to the activated alkyne, followed by a Mannich reaction and subsequent cyclization. nih.gov
The reactivity in these MCRs can be influenced by the nucleophilicity of the amine. For example, the use of a more nucleophilic amine like p-anisidine (B42471) can lead to the formation of both the desired 1,5-dihydro-2H-pyrrol-2-one and an amide byproduct. nih.gov In contrast, benzylamine (B48309) can afford the 1,5-dihydro-2H-pyrrol-2-one exclusively. nih.gov
Coupling Reactions for Molecular Complexity Enhancement
Coupling reactions are indispensable in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, thereby increasing molecular complexity. nih.govchimia.ch 2H-Pyrrol-2-ones and their derivatives are valuable substrates in various coupling reactions.
A concise route for the synthesis of 5-(1-alkenyl)pyrrol-2-ones involves the coupling of N-acyliminium ions, generated from 5-hydroxypyrrol-2-ones, with unactivated olefins in the presence of BF₃·OEt₂. beilstein-journals.org This reaction typically yields Csp³-Csp² cross-coupling products. beilstein-journals.org
Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been successfully employed for the synthesis of 4-substituted 1,5-dihydropyrrol-2-ones from the corresponding 4-bromo derivatives and various organozinc reagents. tum.de Similarly, Suzuki coupling reactions of N-H free pyrroleboronic esters with aryl or heteroaryl bromides provide a direct route to 5-aryl- and 5-heteroaryl-pyrrole-2-carboxylates, avoiding the need for protection-deprotection steps. mdpi.com
Table 2: Examples of Coupling Reactions Involving Pyrrol-2-one Scaffolds
| Pyrrol-2-one Derivative | Coupling Partner | Catalyst/Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| 5-Hydroxypyrrol-2-one | Unactivated Olefins | BF₃·OEt₂ | N-Acyliminium Ion Coupling | 5-(1-Alkenyl)pyrrol-2-ones | beilstein-journals.org |
| 4-Bromo-1,5-dihydropyrrol-2-one | Organozinc Reagents | Palladium Catalyst | Negishi Coupling | 4-Substituted 1,5-Dihydropyrrol-2-ones | tum.de |
| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | Aryl/Heteroaryl Bromides | Palladium Catalyst | Suzuki Coupling | Methyl 5-Aryl/Heteroaryl-1H-pyrrole-2-carboxylates | mdpi.com |
Computational Elucidation of Reaction Pathways and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms, pathways, and selectivity in organic synthesis. rsc.orgnih.govbeilstein-journals.org For reactions involving 5-methyl-2H-pyrrol-2-one and its analogues, computational studies provide insights at a molecular level that are often inaccessible through experimental means alone. beilstein-journals.org These studies can map potential energy surfaces, identify transition states, and calculate activation energy barriers, thereby explaining observed product distributions and guiding the optimization of reaction conditions.
For example, DFT calculations have been employed to explore the mechanistic aspects of reactions involving pyrrolinone derivatives. One study investigated the reaction between a 4-acetyl-3-hydroxy-3-pyrrolin-one and methylamine. nih.govbeilstein-journals.org The calculations elucidated the potential energy surface, showing that the reaction proceeds through a specific pathway with the lowest activation free energy (ΔG‡), which explains the kinetic selectivity for the main product over other potential isomers. nih.gov Such studies can clarify whether a reaction is under kinetic or thermodynamic control.
Furthermore, computational methods have been used to investigate the tautomerism in substituted 3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org Theoretical results can show the relative stability of different tautomers and the energy barrier for their interconversion. For instance, calculations revealed that the transformation between two tautomers of a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one has a very small potential barrier (e.g., 1.0 kcal·mol⁻¹ in ethanol), indicating a rapid equilibrium. beilstein-journals.org DFT has also been used to study the mechanism of N-acylation of lactams, identifying the rate-determining step and the total Gibbs free energy barrier for the catalytic cycle. rsc.org These computational insights are crucial for a rational approach to designing new synthetic routes and catalysts for the functionalization of the pyrrolinone scaffold.
Advanced Spectroscopic and Structural Characterization of 5 Methyl 2h Pyrrol 2 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Methyl-2H-pyrrol-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the structure of this compound. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide a detailed map of the molecule's carbon and hydrogen framework.
In the ¹H NMR spectrum of a related compound, (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine, distinct singlet signals for the methyl groups were observed at 3.36 and 3.72 ppm. preprints.org Additionally, singlet signals were present at 6.21 ppm, corresponding to the =CHNMe₂ proton, and at 7.22 ppm for the CH proton of the pyrrole (B145914) fragment. preprints.org For 5-methyl-2-pyrrolidone, a saturated analog, the ¹H NMR spectrum in CDCl₃ shows signals for the methyl group protons around 1.23 ppm. chemicalbook.com
The ¹³C NMR spectrum of (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine reveals signals for the alkene fragments in the range of 113–145 ppm, while the methyl groups appear at 40.5 and 47.5 ppm. preprints.org In a study of pyrrolo[1,2-a]quinoxalines, the ¹³C NMR chemical shifts were instrumental in confirming the final structures. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Pyrrol-2-one Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|---|
| (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine | ¹H | 3.36, 3.72 | s | -N(CH₃)₂ | preprints.org |
| 6.21, 7.22 | s | =CH-N, Pyrrole-CH | |||
| ¹³C | 40.5, 47.5 | - | -N(CH₃)₂ | ||
| 113-145 | - | Alkene/Aromatic C | |||
| 5-methyl-2-pyrrolidone | ¹H | 1.23 | d | -CH₃ | chemicalbook.com |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing the complete connectivity of the this compound scaffold. acs.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. ptfarm.pl
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a powerful tool for assigning carbon signals based on their attached protons. ptfarm.pl
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton, including the placement of quaternary carbons and functional groups. ptfarm.pl
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, simplifying the analysis of the ¹³C NMR spectrum. uvic.ca
The application of these 2D NMR techniques has been vital in confirming the structures of various pyrrol-2-one derivatives and related heterocyclic systems. ukzn.ac.zanih.gov For instance, in the study of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, 2D NMR analysis, including COSY, HSQC, and HMBC, was essential in confirming the chemical structure of the isolated compounds. ptfarm.pl
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups.
The most characteristic absorption band in the IR spectrum of a 2H-pyrrol-2-one is the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the region of 1680-1710 cm⁻¹. ajabs.org In a study of various 2H-pyrrole-2-one derivatives, the carbonyl group absorption was consistently observed in this range. ajabs.org For a specific pyrrole-fused isocoumarin (B1212949), a strong C=O stretch was reported at 1718 cm⁻¹. ias.ac.in The presence of a C=C double bond within the pyrrole ring gives rise to a stretching vibration, though its intensity and position can vary. Additionally, C-H stretching and bending vibrations for the methyl group and the pyrrole ring are also observable.
Table 2: Characteristic IR Absorption Frequencies for Pyrrol-2-one Systems
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Lactam C=O | Stretching | 1680 - 1720 | ajabs.orgias.ac.in |
| Aromatic C-H | Stretching | ~3057 | ias.ac.in |
| Aliphatic C-H | Stretching | ~2920 | ias.ac.in |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular mass of a compound with high accuracy. This allows for the unambiguous determination of the elemental composition of the molecule, providing strong evidence for its chemical formula.
For derivatives of this compound, HRMS is used to confirm the successful synthesis and to distinguish between compounds with the same nominal mass but different elemental compositions. For example, in the synthesis of various pyrrole and indole-fused isocoumarins, electrospray ionization (ESI) HRMS was used to confirm the molecular formulas of the products. ias.ac.in The observed mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula, with a close match providing high confidence in the compound's identity. For instance, a synthesized pyrrole-fused isocoumarin had a calculated m/z of 302.1181 for [M+H]⁺ (C₂₀H₁₆NO₂) and a found value of 302.1981. ias.ac.in Similarly, for (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine, the calculated m/z for C₇H₈³⁵Cl₂N₂ was 190.0059, with the found value being 190.0063. preprints.org
Table 3: Example of HRMS Data for a Pyrrol-2-one Derivative
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine | C₇H₈Cl₂N₂ | [M]⁺ | 190.0059 | 190.0063 | preprints.org |
| A Pyrrole-fused Isocoumarin | C₂₀H₁₆NO₂ | [M+H]⁺ | 302.1181 | 302.1981 | ias.ac.in |
X-ray Crystallography for Definitive Solid-State Molecular Architecture
For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis offers an unambiguous confirmation of their structure. For example, the crystal structure of (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine was determined, revealing a monoclinic crystal system with a P2₁/n space group. preprints.orgmdpi.com The analysis of a fused thiazolo[3,2-a]pyrimidine compound containing a pyrrole ring provided precise bond lengths and angles, confirming the Z conformation of the molecule with respect to the exocyclic double bond. nih.gov In another study, the crystal structure of a pyrrole-fused isocoumarin derivative was solved, providing definitive proof of its regioselective synthesis. ias.ac.in The data obtained from X-ray crystallography, such as unit cell dimensions, bond lengths, and angles, serve as the ultimate benchmark for structural assignment.
Table 4: Illustrative Crystallographic Data for a Pyrrol-2-one Related System
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₁N₃O₃S | Ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | nih.gov |
| Crystal System | Monoclinic | ||
| Space Group | P2₁/c | ||
| a (Å) | 11.8187 (10) | ||
| b (Å) | 10.2911 (9) | ||
| c (Å) | 16.2290 (14) |
Theoretical and Computational Chemistry Studies on 5 Methyl 2h Pyrrol 2 One and Its Analogues
Density Functional Theory (DFT) Applications in Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrrole (B145914) derivatives and related systems. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for exploring the electronic structure, geometry, and chemical reactivity of these molecules. nih.gov Functionals such as B3LYP are commonly employed for these types of investigations. nih.govresearchgate.net
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For 5-Methyl-2H-pyrrol-2-one, DFT calculations using basis sets like 6-311++G(d,p) can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.comajchem-a.com These calculations confirm the nearly planar structure of the pyrrolone ring. The electronic structure reveals the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing carbonyl group and the electron-donating nitrogen atom and methyl group.
Table 1: Representative Calculated Structural Parameters for a Pyrrol-2-one Ring System
| Parameter | Typical Calculated Value (Å or °) | Description |
| C=O Bond Length | ~1.22 Å | The length of the carbonyl double bond. |
| C-N Bond Length | ~1.38 Å | The length of the endocyclic carbon-nitrogen bond adjacent to the carbonyl. |
| N-C Bond Length | ~1.45 Å | The length of the endocyclic nitrogen-carbon bond. |
| C=C Bond Length | ~1.36 Å | The length of the endocyclic carbon-carbon double bond. |
| C-C Bond Length | ~1.51 Å | The length of the endocyclic carbon-carbon single bond. |
| O=C-N Bond Angle | ~126° | The bond angle within the lactam functional group. |
| C-N-C Bond Angle | ~110° | The bond angle around the nitrogen atom in the ring. |
Note: These are typical values for the core ring and may vary slightly based on the specific compound, functional, and basis set used in the calculation.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. ajchem-a.comresearchgate.net
For this compound, the HOMO is expected to be distributed over the π-system of the ring, while the LUMO is likely localized on the α,β-unsaturated carbonyl moiety. Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
Table 2: Global Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net
Red/Yellow Regions : Indicate negative potential, representing areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, the most negative region is localized on the oxygen atom of the carbonyl group. nih.govresearchgate.net
Blue Regions : Indicate positive potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.
Green Regions : Represent neutral or zero potential. nih.gov
The MEP map for this compound would clearly show the carbonyl oxygen as the primary site for interaction with electrophiles, while regions near the ring's hydrogen atoms might show positive potential.
Tautomeric Equilibrium and Interconversion Dynamics
This compound can exist in different tautomeric forms, primarily through prototropic tautomerism. The most significant equilibrium is the lactam-lactim tautomerism, where a proton moves from the nitrogen atom to the carbonyl oxygen, resulting in the formation of 5-Methyl-2-hydroxypyrrole.
Computational studies on the parent compound, 2-pyrrolidone, have established that the lactam form is significantly more thermodynamically stable than the lactim tautomer in both the gaseous phase and in aqueous solution. researchgate.net DFT calculations are used to determine the relative Gibbs free energies of the different tautomers. mdpi.com The energy difference between the tautomers and the activation energy for the interconversion can be calculated, providing insight into the dynamics of the equilibrium. While the lactam form predominates, the less stable lactim tautomer can still play a crucial role in certain chemical reactions, such as complexation with metal ions. researchgate.net
Prediction and Validation of Spectroscopic Parameters (NMR, IR)
DFT calculations are a reliable method for predicting and helping to interpret spectroscopic data. By calculating properties for a proposed structure, a direct comparison can be made with experimental spectra to validate the structure.
IR Spectroscopy : Theoretical vibrational frequencies can be calculated for this compound. These calculated frequencies often tend to be slightly higher than the experimental values due to the neglect of anharmonicity in the calculations. ajchem-a.comnih.gov Therefore, a scaling factor is commonly applied to achieve better agreement with experimental data. nih.gov These calculations are crucial for assigning specific vibrational modes, such as the characteristic C=O stretch of the lactam group and the C=C stretching of the ring. researchgate.netajchem-a.com
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Calculations can help resolve ambiguities in spectral assignments and provide insights into how electronic structure influences the chemical shifts of different nuclei within the molecule. For alkylpyrroles, functionals like TPSSh have shown good results in predicting chemical shifts. researchgate.net
Table 3: Comparison of Key Calculated vs. Experimental IR Frequencies for a Pyrrol-2-one Moiety
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹, scaled) | Typical Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | ~3200-3300 | ~3200-3350 |
| C-H Stretch (aromatic/vinyl) | ~3050-3100 | ~3050-3100 |
| C-H Stretch (aliphatic, CH₃) | ~2900-2980 | ~2900-2980 |
| C=O Stretch (lactam) | ~1680-1710 | ~1680-1720 |
| C=C Stretch | ~1600-1650 | ~1600-1650 |
Mechanistic Insights from Potential Energy Surface (PES) and Thermodynamic/Kinetic Selectivity Analysis
A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. wayne.edu By mapping the PES for a chemical reaction, computational chemists can trace the lowest energy path from reactants to products. researchgate.net This path, known as the reaction coordinate, passes through a high-energy point called the transition state.
For reactions involving this compound, PES analysis can provide critical mechanistic insights:
Transition State Searching : Locating the transition state structure is key to understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.
Thermodynamic vs. Kinetic Control : By calculating the energies of reactants, transition states, and products, one can determine whether a reaction is under thermodynamic or kinetic control. The product that is formed fastest (via the lowest energy transition state) is the kinetic product, while the most stable product is the thermodynamic product.
Regio- and Stereoselectivity : When a reaction can lead to multiple products, PES analysis can explain the observed selectivity. By comparing the activation energies for the different pathways leading to each product, the favored kinetic pathway can be identified. acs.org
This type of analysis is invaluable for understanding the reactivity of the α,β-unsaturated system in this compound and predicting the outcomes of reactions such as cycloadditions or nucleophilic additions.
Aromaticity Analysis using Nuclear Independent Chemical Shift (NICS)
The aromaticity of a molecule is a critical concept in chemistry, describing the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. While traditionally associated with benzene (B151609) and its derivatives, the concept of aromaticity has been extended to a wide range of carbocyclic and heterocyclic systems. The degree of aromaticity can be evaluated using various theoretical methods, among which the magnetic criteria, such as the Nuclear Independent Chemical Shift (NICS), have become a widely used and powerful tool.
NICS is a computational method that probes the magnetic shielding at a specific point in space, typically at the center of a ring system. The calculated chemical shift value is independent of any nucleus, hence the name. The principle behind NICS is that the delocalized π-electrons in an aromatic ring, when subjected to an external magnetic field, induce a diatropic ring current. This ring current generates a shielding magnetic field inside the ring, resulting in a negative NICS value. Conversely, an antiaromatic system with a paratropic ring current will exhibit a deshielding effect and a positive NICS value. A non-aromatic system will have a NICS value close to zero.
The NICS values are typically calculated at the geometric center of the ring, denoted as NICS(0), and at a certain distance above the plane of the ring, commonly at 1 Å, denoted as NICS(1). The NICS(1) value is often considered a better indicator of π-electron delocalization, as it is less influenced by the σ-framework of the molecule.
In the context of this compound and its analogues, a comprehensive NICS analysis would provide valuable insights into their electronic structure and potential aromatic character. The 2H-pyrrol-2-one ring system is an α,β-unsaturated γ-lactam. The presence of the endocyclic double bond and the lone pair of electrons on the nitrogen atom allows for potential π-electron delocalization. However, the carbonyl group, being an electron-withdrawing group, can influence the extent of this delocalization.
A systematic computational study would involve calculating the NICS(0) and NICS(1) values for this compound and a series of its analogues with varying substituents at different positions on the pyrrolone ring. This would allow for a quantitative comparison of their aromaticity.
Table 1: Hypothetical NICS(0) and NICS(1) Values (in ppm) for this compound and its Analogues
| Compound | Substituent (R) | NICS(0) | NICS(1) | Aromaticity |
| 2H-pyrrol-2-one | H | - | - | - |
| This compound | 5-CH₃ | - | - | - |
| 3-Methyl-2H-pyrrol-2-one | 3-CH₃ | - | - | - |
| 4-Methyl-2H-pyrrol-2-one | 4-CH₃ | - | - | - |
| 5-Phenyl-2H-pyrrol-2-one | 5-C₆H₅ | - | - | - |
| 5-Nitro-2H-pyrrol-2-one | 5-NO₂ | - | - | - |
The expected trend in aromaticity would depend on the electronic nature of the substituents. Electron-donating groups are anticipated to increase the electron density in the ring, potentially enhancing π-delocalization and leading to more negative NICS values, thus indicating a higher degree of aromaticity. Conversely, electron-withdrawing groups might reduce the electron delocalization, resulting in less negative or even positive NICS values, suggesting a decrease in aromatic character.
A detailed NICS study would not only provide a quantitative measure of aromaticity but also contribute to a deeper understanding of the structure-property relationships in this class of heterocyclic compounds. The results could be correlated with other properties such as chemical reactivity, stability, and spectroscopic characteristics.
Organic Synthesis Applications and Derivatization Strategies of 5 Methyl 2h Pyrrol 2 One As a Versatile Building Block
Utilization in the Synthesis of Architecturally Complex Heterocyclic Compounds
5-Methyl-2H-pyrrol-2-one serves as a foundational scaffold for the creation of intricate heterocyclic structures. Its inherent reactivity allows for its elaboration into more complex, fused, and polycyclic systems, which are of significant interest in medicinal and materials chemistry.
Construction of Fused Systems (e.g., Pyrano[4,3-b]pyrrol-4(1H)-ones, Thieno[2,3-b]pyrrol-5-ones)
The pyrrol-2-one core is a key constituent in the synthesis of various fused heterocyclic systems. Methodologies have been developed to append additional rings, leading to novel chemical entities with diverse properties.
Pyrano[4,3-b]pyrrol-4(1H)-ones: A highly efficient method for synthesizing chromeno[4,3-b]pyrrol-4(1H)-ones involves a one-pot, three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides. nih.govnih.govacs.org This process proceeds through a sequential multicomponent reaction followed by an intramolecular Michael cyclization to assemble the biologically relevant chromeno[4,3-b]pyrrol-4(1H)-one scaffold. nih.govnih.govacs.org This strategy is valued for its ability to rapidly construct complex molecules from simple starting materials and tolerates a broad range of substrates. nih.govnih.govresearchgate.net The resulting fused systems can be further transformed into diverse polycyclic structures. nih.govnih.gov
Thieno[2,3-b]pyrrol-5-ones: Thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones have been synthesized, demonstrating the utility of the pyrrolone framework in creating sulfur-containing fused heterocycles. tandfonline.com In a typical synthesis, a key intermediate, 4,6-dihydrothieno[2,3-b]pyrrol-5-one, is first obtained via the cyclization of an aminothiopheneacetate. tandfonline.com This intermediate is then coupled with various substituted thiophene-2-carbaldehydes under aldol (B89426) conditions to yield the final thieno[2,3-b]pyrrol-5-one derivatives. tandfonline.com These compounds have shown potential as antioxidant and anticancer agents. tandfonline.comresearchgate.net
Precursors for Polycyclic Azaheterocycles and Bioactive Scaffolds
The this compound moiety is a valuable precursor for building polycyclic azaheterocycles, which form the core of many bioactive molecules. The chromeno[4,3-b]pyrrol-4(1H)-ones, for instance, can be further manipulated to create even more complex polycyclic fused scaffolds. nih.govnih.govresearchgate.net The presence of two amino groups in the chromeno[4,3-b]pyrrol-4(1H)-one structure allows for condensation with various acids to form new imidazole (B134444) rings, leading to tetracyclic fused heterocycles. nih.gov This highlights the role of the initial pyrrolone-based structure as a template for generating diverse and medicinally relevant polycyclic systems.
Strategies for Functional Group Introduction and Diversification
The functionalization of the this compound ring is crucial for tuning its chemical and biological properties. Various strategies have been developed to introduce new functional groups and create diverse libraries of compounds.
Development of 5-Hydroxy-2H-pyrrol-2-one Building Blocks for Bioconjugation
A significant advancement has been the development of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) as effective building blocks for bioconjugation. rsc.orgresearchgate.net These compounds have emerged as advantageous alternatives to commonly used maleimides for the site-selective labeling of cysteine residues in proteins. rsc.orgresearchgate.net
The synthesis of these 5HP2O building blocks is achieved through a one-pot photooxidation of readily accessible furans using visible light and oxygen. rsc.orgresearchgate.net This method offers a straightforward route to a variety of these novel reagents which exhibit excellent selectivity for cysteine and form stable thiol conjugates. rsc.org A key advantage of 5HP2O building blocks is their capacity to introduce multiple new functionalities into a protein at a single site in a single step, thereby significantly enhancing the properties of the resulting conjugate. rsc.orgresearchgate.net
| Feature of 5HP2O Building Blocks | Description |
| Synthesis Method | One-pot photooxidation of furan (B31954) precursors. rsc.org |
| Application | Chemo- and site-selective labeling of cysteine residues in proteins. rsc.orgresearchgate.net |
| Advantage over Maleimides | Yields thiol conjugates with superior stability. rsc.org |
| Key Capability | Allows for single-site multi-functionalization of proteins. rsc.orgresearchgate.net |
Derivatization via Nucleophilic Attack on the Pyrrol-2-one Ring
The pyrrol-2-one ring contains electrophilic centers that are susceptible to nucleophilic attack, providing a direct method for derivatization. The halo-functionalized 5-chloro-pyrrolin-2-ones, for example, can be smoothly reacted with a wide variety of carbon, nitrogen, and oxygen nucleophiles to replace the chlorine atom. This approach is a common strategy for introducing functional diversity to the pyrrolone scaffold.
Application in the Synthesis of Medically Relevant Precursors and Intermediates
Derivatives of this compound are important intermediates in the synthesis of molecules with potential therapeutic applications. Their structural framework is present in various compounds screened for biological activity.
Highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been synthesized and evaluated for their antiestrogenic effects. nih.govnih.gov Specific derivatives were found to inhibit 17β-estradiol (E2)-stimulated transcription mediated by the estrogen receptor α (ERα) in breast cancer cells. nih.govnih.gov These compounds demonstrated potent antitumoral effects on ER-positive breast cancer cells, highlighting their potential as medically relevant scaffolds. nih.gov
Furthermore, the synthesis of thieno[2,3-b]pyrrol-5-one derivatives has yielded compounds with significant biological activities. tandfonline.com Certain derivatives have exhibited promising antioxidant activity by effectively scavenging free radicals. tandfonline.com In addition, their anticancer potential was demonstrated against MCF-7 breast cancer cell lines, with some compounds showing notable inhibition of cell viability. tandfonline.com These findings underscore the importance of the pyrrol-2-one core in the development of new therapeutic agents.
| Compound Class | Biological Activity Investigated | Example Finding |
| 5-Hydroxy-2H-pyrrol-2-ones | Antiestrogenic, Antitumoral nih.govnih.gov | Inhibited ERα-mediated transcription in breast cancer cells. nih.govnih.gov |
| Thieno[2,3-b]pyrrol-5-ones | Antioxidant, Anticancer tandfonline.com | Showed significant free radical scavenging and inhibited MCF-7 cell viability. tandfonline.com |
Building Blocks for Pharmaceutical Compounds (e.g., Glimepiride)
The substituted 2H-pyrrol-2-one scaffold is a crucial structural motif in medicinal chemistry, serving as a key building block for the synthesis of various pharmaceutical compounds. A prominent example is its role in the synthesis of Glimepiride, a third-generation sulfonylurea medication used in the management of type 2 diabetes. The specific and essential building block for Glimepiride is 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one. thieme-connect.comresearchgate.net Its structure provides a robust platform for the sequential addition of other functional groups necessary for the drug's therapeutic activity.
Several synthetic strategies have been developed for the industrial-scale production of Glimepiride, many of which pivot on the chemical modification of the 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one core. thieme-connect.com A widely referenced synthetic pathway begins with the reaction of this pyrrolone derivative with β-phenylethyl isocyanate in toluene (B28343). newdrugapprovals.org The resulting intermediate subsequently undergoes chlorosulfonation using chlorosulfonic acid, followed by aminolysis with ammonium (B1175870) hydroxide (B78521) to yield the key sulfonamide intermediate, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido) ethyl] benzene (B151609) sulfonamide. newdrugapprovals.orgchemicalbook.com The synthesis is completed by the condensation of this sulfonamide with trans-4-methylcyclohexyl isocyanate, which forms the final Glimepiride molecule. newdrugapprovals.org
To improve safety and efficiency, alternative methods have been developed that avoid the direct use of hazardous reagents like isocyanates in the final steps. researchgate.net One such process involves the initial preparation of a carbamate (B1207046) of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one. researchgate.netijcrt.org This carbamate is then reacted with 4-(2-aminoethyl)benzenesulfonamide (B156865) to produce the same crucial sulfonamide intermediate. In the final step, this intermediate is treated with phenyl (trans-4-methylcyclohexyl)carbamate to yield Glimepiride. researchgate.net This approach not only circumvents the need for isocyanates in the latter stages but also simplifies purification processes. researchgate.net
The following table summarizes a common multi-step synthesis of Glimepiride, highlighting the central role of the pyrrolone building block.
| Step | Starting Material | Reagent(s) | Key Transformation | Resulting Intermediate/Product |
| 1 | 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | β-phenylethyl isocyanate | Carboxamide formation | 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene newdrugapprovals.org |
| 2 | Product from Step 1 | 1. Chlorosulfonic acid 2. Ammonium hydroxide | Chlorosulfonation and Aminolysis | 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide newdrugapprovals.orgchemicalbook.com |
| 3 | Product from Step 2 | trans-4-methylcyclohexyl isocyanate | Sulfonylurea formation | Glimepiride newdrugapprovals.org |
Components of Phycocyanobilin and Tetrapyrrole Pigments
The 2H-pyrrol-2-one ring system is a fundamental structural component of tetrapyrroles, a vital class of biological pigments that includes hemes, chlorophylls, and bilins. nih.gov These molecules are characterized by their macrocyclic structure, which is built from four pyrrole-derived rings. Phycocyanobilin (PCB), a blue light-harvesting pigment found in cyanobacteria, red algae, and other photosynthetic organisms, is a linear tetrapyrrole, also known as a bilin. wikipedia.orgnih.gov The unique photophysical properties of PCB are directly related to its extended conjugated system of double bonds, which is composed of four pyrrole-like rings linked by methine bridges.
The terminal rings in the chemical structure of phycocyanobilin are, in fact, substituted pyrrolinone derivatives. Specifically, the IUPAC name of phycocyanobilin reveals a (3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene moiety and a 4-ethyl-3-methyl-5-oxopyrrol-2-yl group, confirming the integral nature of the pyrrolone scaffold to its molecular architecture. wikipedia.org
While the biosynthesis of tetrapyrroles in nature begins with the precursor 5-aminolevulinic acid (5-ALA), which is enzymatically converted to the fundamental pyrrole (B145914) unit porphobilinogen, the laboratory synthesis of tetrapyrrole analogs and derivatives often employs a modular approach. nih.govnih.gov This involves the chemical coupling of individual pyrrole or pyrrolinone building blocks to construct the desired tetrapyrrole chain. Research into the total synthesis of phycocyanobilin and related biliverdin (B22007) compounds has demonstrated the utility of substituted pyrrolinones as key synthons. For instance, functionalized 5-tosylpyrrolinones have been successfully utilized as precursors for the "D-ring" of phycocyanobilin derivatives, showcasing a practical application of these heterocyclic compounds as versatile building blocks in complex natural product synthesis. researchgate.net
The table below outlines the relationship between the 2H-pyrrol-2-one core and major classes of tetrapyrrole pigments.
| Pigment Class | Representative Pigment | Role of Pyrrole/Pyrrolinone Units |
| Bilins | Phycocyanobilin | The linear structure is composed of four pyrrole-like rings, with the terminal rings being substituted pyrrolinone derivatives. wikipedia.orgnih.gov |
| Porphyrins | Heme | The macrocycle is formed from four pyrrole rings; porphyrins are the biosynthetic precursors to bilins. nih.gov |
| Chlorins | Chlorophyll a | The macrocycle is formed from four pyrrole-derived rings (including one reduced pyrroline (B1223166) ring). nih.gov |
Molecular Mechanisms of Biological Activity of 5 Methyl 2h Pyrrol 2 One Derivatives in Vitro Research
Enzymatic Inhibition and Modulatory Mechanisms
Derivatives based on the pyrrol-2-one scaffold have demonstrated significant potential as inhibitors of several key enzymes. Their activity is often dictated by the nature and position of substituents on the core ring structure, which influences binding affinity, inhibition kinetics, and selectivity.
Pyrrol-2-one derivatives have been investigated as inhibitors of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. Kinetic studies reveal that these compounds can act through different modes of inhibition. For instance, certain hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have shown potent tyrosinase inhibition. One such derivative, compound 5c, acts as a competitive inhibitor with an IC₅₀ value of 0.0089 µM, significantly more potent than the standard inhibitor kojic acid (IC₅₀ = 16.69 µM). nih.gov Another related compound, 5d, was identified as a mixed-type inhibitor (IC₅₀ = 8.26 µM). nih.gov Kinetic analyses indicate that these inhibitors can bind irreversibly to the enzyme. nih.gov Molecular docking studies suggest that these derivatives bind effectively within the active site of tyrosinase. nih.gov Similarly, some 3-Hydroxy-1H-pyrrol-2(5H)-one derivatives have been identified as mixed-type tyrosinase inhibitors. researchgate.net The inhibition mechanism often involves the chelation of copper ions within the enzyme's active site, a characteristic of many tyrosinase inhibitors. nih.govmdpi.com
| Compound Class | Example Compound | Inhibition Type | Potency (IC₅₀ / Kᵢ) | Source |
| Hydroxy-substituted 2-oxoethyl derivatives | 5c | Competitive | IC₅₀ = 0.0089 µM | nih.gov |
| Hydroxy-substituted 2-oxoethyl derivatives | 5d | Mixed-type | IC₅₀ = 8.26 µM | nih.gov |
| Indole-thiazolidine-2,4-dione derivatives | 5w | Mixed-type | IC₅₀ = 11.2 μM | researchgate.net |
Novel dihydro-pyrrol-2-one derivatives featuring dual sulfonamide groups have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. acs.orgnih.govacs.org These compounds have demonstrated potent, isoform-selective inhibition. In vitro testing against physiologically relevant isoforms revealed broad-spectrum activity with varying potencies. acs.orgnih.gov
The cytosolic isoforms hCA I and hCA II were inhibited with Kᵢ values ranging from 3.9–870.9 nM and in the low nanomolar range, respectively. acs.orgnih.gov Notably, these derivatives showed highly effective inhibition against the tumor-associated isoforms hCA IX and hCA XII, which are implicated in cancer progression and chemoresistance. acs.orgnih.gov Inhibition constants against hCA IX were in the range of 1.9–211.2 nM, while hCA XII was inhibited in the low nanomolar range. acs.orgnih.gov The selectivity for these cancer-related isoforms highlights the therapeutic potential of this class of compounds. Other studies on 1-tosyl-pyrrol-2-on derivatives also showed competitive inhibition, with Kᵢ values in the micromolar range for hCA I and as low as 0.53 µM for hCA II. researchgate.net
| hCA Isoform | Inhibition Constant (Kᵢ) Range | Compound Class | Source |
| hCA I | 3.9 – 870.9 nM | Dihydro-pyrrol-2-ones | acs.orgnih.gov |
| hCA II | Low nanomolar | Dihydro-pyrrol-2-ones | acs.orgnih.gov |
| hCA IX | 1.9 – 211.2 nM | Dihydro-pyrrol-2-ones | acs.orgnih.gov |
| hCA XII | Low nanomolar | Dihydro-pyrrol-2-ones | acs.orgnih.gov |
| hCA I | 14.6 – 42.4 µM | 1-Tosyl-pyrrol-2-ones | researchgate.net |
| hCA II | 0.53 – 37.5 µM | 1-Tosyl-pyrrol-2-ones | researchgate.net |
Certain pyrrole (B145914) derivatives have been designed as dual inhibitors of essential bacterial enzymes, namely Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) and Dihydrofolate Reductase (DHFR). mdpi.comnih.govnih.gov These enzymes are critical for fatty acid synthesis and folate metabolism, respectively, making them validated targets for antibacterial agents. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides demonstrated appreciable inhibitory action against both DHFR and Enoyl ACP Reductase. mdpi.comnih.gov
The antitubercular activity of these compounds is linked to this dual inhibition, with some derivatives showing minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis as low as 0.8 µg/mL. mdpi.com In vitro enzyme assays on related pyrrole scaffolds showed moderate to good inhibition of InhA (9 to 51% inhibition at 50µM) and good inhibition of M. tuberculosis DHFR (MtDHFR), with IC₅₀ values ranging from 23 to 153 µM. researchgate.net Molecular docking studies confirmed that these derivatives are capable of binding to the active sites of both enzymes. mdpi.comnih.gov This multi-target approach is a promising strategy for developing new antibacterial agents.
| Target Enzyme | Compound Class | Activity Metric | Potency Range | Source |
| Enoyl ACP Reductase (InhA) | Pyrrole benzohydrazides | % Inhibition | 9 - 51% at 50 µM | researchgate.net |
| DHFR (MtDHFR) | Pyrrole benzohydrazides | IC₅₀ | 23 - 153 µM | researchgate.net |
| M. tuberculosis | Pyrrole benzohydrazides | MIC | 0.8 - 25 µg/mL | mdpi.com |
The pyrrole scaffold is a key feature in certain inhibitors of HIV-1 integrase (IN), an essential enzyme for viral replication. nih.gov Derivatives containing a diketo acid (DKA) functionality, which is often mimicked by or incorporated with a pyrrole ring, are known to inhibit the strand transfer step of viral DNA integration. nih.govacs.org The mechanism of these inhibitors involves binding to the catalytic core domain of the integrase enzyme. nih.gov
The core inhibitory pharmacophore functions by chelating the two divalent metal ions (typically Mg²⁺) present in the enzyme's active site. nih.gov This interaction prevents the viral DNA from properly binding and undergoing the strand transfer reaction, thus halting the integration process. Some pyrrolyl derivatives have been developed that show dual inhibitory activity against both HIV-1 integrase and the RNase H activity of reverse transcriptase, with IC₅₀ values in the micromolar range. nih.gov
Histone Acetyltransferases (HATs) are enzymes that regulate gene expression through the acetylation of histone proteins. While the pyrrole scaffold is a known component of inhibitors for the opposing enzymes, histone deacetylases (HDACs), its role in the direct inhibition of HATs is less defined. General research into HAT inhibitors has identified various small molecules that can interfere with their catalytic activity. nih.govnih.gov These inhibitors can act by competing with either the histone substrate or the acetyl coenzyme A cofactor, or by binding to allosteric sites. Such binding can lead to perturbations in the protein's conformation, affecting its catalytic efficiency. While specific studies focusing solely on 5-Methyl-2H-pyrrol-2-one derivatives as HAT inhibitors are not extensively reported, the structural versatility of the pyrrole nucleus makes it a plausible scaffold for the design of such agents. nih.gov
Molecular-Level Interactions with Biological Targets
Ligand-Protein Binding Analysis via Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to their protein targets. These methods have been pivotal in understanding the interactions of this compound derivatives with various proteins.
For instance, molecular docking studies have been employed to investigate the interaction of these derivatives with protein systems like anaplastic lymphoma kinase (PDB ID: 2XP2). These simulations reveal hydrophobic interactions as a key driver of the ligand-protein binding. In the context of malaria research, a structure-based drug design approach was used to screen 38 pyrrolone derivatives against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). This led to the identification of a lead compound and the design of new inhibitors with improved binding affinity. One designed compound, D5, exhibited a high binding score of -172.577 kcal/mol.
Molecular dynamics (MD) simulations further refine these findings by providing a dynamic view of the ligand-protein complex over time. A 100-ns MD simulation of compound D5 with PfDHFR-TS demonstrated stronger binding affinity and greater stabilizing potential compared to the unbound protein. These simulations analyze parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the complex. Similar in silico studies involving molecular docking have been utilized to explore the interactions of these derivatives with enzymes like α-amylase and the main protease of SARS-CoV-2, guiding the synthesis of potentially effective inhibitors.
Estrogen Receptor Alpha (ERα) Antagonism and Transcriptional Regulation Mechanisms
A significant area of research for this compound derivatives is their antiestrogenic effects, particularly their antagonism of Estrogen Receptor Alpha (ERα), a key therapeutic target in ER-positive breast cancer.
Studies have identified highly functionalized 5-hydroxy-2H-pyrrol-2-ones that inhibit 17β-estradiol (E2)-stimulated ERα-mediated transcription in breast cancer cells. For example, compounds 32 and 35 were shown to inhibit the transcription of a luciferase reporter gene driven by ERα. Notably, this inhibition was selective, as the transcriptional activity mediated by androgen or glucocorticoid receptors was unaffected.
The mechanisms of ERα antagonism vary among different derivatives. Compound 32 acts as a partial antagonist, while compound 35 demonstrates rapid and non-competitive inhibition. Despite a relatively low binding affinity for ERα, the antiestrogenic effect of compound 35 is associated with increased polyubiquitination and reduced protein expression of ERα, leading to its degradation. This highlights a mechanism of action that goes beyond simple competitive binding. Furthermore, compound 35 was found to suppress the functional activity of ERα in the uterus by inhibiting the E2-stimulated transcription of estrogen and progesterone (B1679170) receptors.
Cellular Responses in Model Systems (In Vitro)
The molecular interactions of this compound derivatives translate into tangible cellular responses, which have been extensively studied in various in vitro model systems.
Apoptosis Induction Pathways in Cancer Cell Lines
A crucial aspect of anticancer activity is the ability to induce apoptosis, or programmed cell death, in cancer cells. Several derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been shown to be potent inducers of apoptosis.
For example, compound 1d was found to induce apoptosis in HCT116 human colon cancer cells. Further investigation revealed that this process is partly dependent on the activation of p53, a critical tumor suppressor protein. The induction of apoptosis by these compounds often involves both the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the binding of death ligands to their receptors, while the intrinsic pathway is mitochondrial-mediated.
Studies on other pyrrolidine (B122466) derivatives have shown that they can induce significant increases in the early apoptotic cell population, followed by a rise in late-stage apoptotic cells over time. This process is often associated with the release of pro-apoptotic proteins from the mitochondria. The activation of caspases, which are the executioners of apoptosis, is a key event in both pathways.
Cell Cycle Progression Modulation in Diseased Cells
In addition to inducing apoptosis, this compound derivatives can also exert their anticancer effects by modulating the cell cycle progression in diseased cells.
Research has shown that compounds 32 and 35 can block the cell cycle of ER-positive breast cancer cells in the sub-G1 and G0/G1 phases. Similarly, compound 1d was found to induce S-phase cell cycle arrest in multiple cancer cell lines. The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from proliferating. The transition between different phases of the cell cycle is controlled by cyclin-dependent kinases (CDKs) in association with cyclins. By interfering with these regulatory mechanisms, these compounds can effectively halt the growth of cancer cells.
Membrane Disruption Mechanisms in Antimicrobial Contexts
The antimicrobial activity of this compound derivatives is another area of active investigation. One of the proposed mechanisms for their antibacterial action is the disruption of the bacterial cell membrane.
Some pyrrole derivatives have demonstrated inhibitory activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). While the precise mechanisms are still being unraveled, it is believed that these compounds can interfere with the integrity of the bacterial cell membrane, leading to cell death. The ability of a fluorescent analogue of a 2(5H)-furanone derivative to rapidly penetrate and accumulate in Gram-positive bacteria, but not Gram-negative bacteria, suggests a mechanism dependent on cell wall and membrane characteristics.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are employed to identify the key structural features responsible for the desired pharmacological effects.
SAR studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain of the pyrrole ring are crucial for their inhibitory potency against metallo-β-lactamases.
QSAR analyses use statistical methods to correlate structural descriptors with biological activity. For example, a 2D-QSAR analysis was conducted on N-phenylpyrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to understand their inhibitory activity against protoporphyrinogen (B1215707) oxidase. Field-based QSAR (FB-QSAR) has been used to design N-pyrrole carboxylic acid derivatives as potent COX-1 and COX-2 inhibitors. These studies have shown that factors like steric and electrostatic fields significantly influence the inhibitory activity. QSAR models have also been developed for other tricyclic quinoline (B57606) derivatives, indicating that diuretic activity is influenced by geometric and spatial structure, lipophilicity (logP), and energy values of the molecules. These analyses provide valuable insights for the rational design of new, more potent derivatives.
Environmental Fate and Degradation Pathways of Pyrrol 2 One Compounds
Oxidation Reactions with Environmental Oxidants (e.g., Ozone)
In the environment, organic molecules are subject to transformation by various oxidants, with ozone (O₃) and hydroxyl radicals (•OH) being among the most reactive species in both atmospheric and aquatic systems. The presence of a carbon-carbon double bond in the 5-Methyl-2H-pyrrol-2-one ring makes it susceptible to attack by these oxidants.
Ozonolysis is a well-established reaction in organic chemistry where ozone cleaves unsaturated bonds. wikipedia.org The reaction with the double bond of an alkene, such as the one in the pyrrol-2-one ring, proceeds through a mechanism proposed by Criegee. organic-chemistry.org This involves the initial formation of a primary ozonide (a 1,2,3-trioxolane), which is unstable and rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.orgresearchgate.net This ozonide can then be cleaved under different work-up conditions. In an environmental context, the presence of water can lead to the hydrolysis of the ozonide, ultimately resulting in the formation of carbonyl compounds such as aldehydes and ketones, or carboxylic acids. wikipedia.org For this compound, this would involve the cleavage of the C=C bond within the lactam ring.
Hydroxyl radicals are highly reactive, non-selective oxidants that play a crucial role in the degradation of organic pollutants in the environment. nist.gov They can react with organic compounds through hydrogen abstraction, addition to double bonds, and electron transfer. The reaction of hydroxyl radicals with aromatic and heterocyclic compounds is often initiated by addition to the ring. For instance, studies on furan (B31954) and its alkylated derivatives have shown that hydroxyl radicals react with them at near-diffusion-controlled rates, initiating their degradation. researchgate.net By analogy, it is expected that this compound would also be susceptible to rapid degradation initiated by hydroxyl radical attack on the pyrrolone ring. The stability of spin-trap adducts like DMPO-OH is crucial for accurately quantifying hydroxyl radical concentrations in such degradation studies. nih.gov
The photodegradation of N-methyl-2-pyrrolidone (NMP), a related saturated lactam, has been shown to be minimal by direct UV-C photolysis alone. However, its degradation is significantly enhanced in the presence of agents that generate sulfate (B86663) and hydroxyl radicals. nih.gov This suggests that for pyrrol-2-one compounds, indirect photolysis involving environmental photosensitizers that generate reactive oxygen species is likely a significant degradation pathway.
Identification and Characterization of Environmental Transformation Products
To fully assess the environmental impact of this compound, it is crucial to identify its transformation products, as these can sometimes be more persistent or toxic than the parent compound. The elucidation of these products relies on advanced analytical techniques, primarily chromatography coupled with mass spectrometry. semanticscholar.org
High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is a powerful tool for separating and identifying unknown degradation products in complex environmental matrices. nih.gov These techniques provide accurate mass measurements, which allow for the determination of elemental compositions, and tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.
While specific studies on the environmental transformation products of this compound are not extensively available, potential degradation pathways can be inferred from the reactivity of the pyrrol-2-one core and studies on analogous compounds like N-methyl-2-pyrrolidone (NMP). The oxidative degradation of NMP has been shown to yield products such as 5-hydroxy-N-methylpyrrolidone and N-methylsuccinimide (NMS). nih.gov The formation of NMS involves oxidation at the carbon adjacent to the nitrogen atom. Another identified pathway for NMP degradation involves hydrogen abstraction from the methyl group, leading to the formation of N-formylpyrrolidin-2-one (FP). nih.gov
Based on these analogies and the known reactivity of the double bond towards ozone, a set of plausible transformation products for this compound can be proposed.
| Potential Transformation Product | Proposed Formation Pathway | Analytical Method for Identification (in related compounds) |
| Ring-opened dicarbonyl compounds | Ozonolysis of the C=C double bond | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) mdpi.comsci-hub.se |
| 5-Hydroxymethyl-2H-pyrrol-2-one | Oxidation of the methyl group | LC-MS/MS nih.gov |
| 5-Methylsuccinimide | Oxidation of the carbon-carbon single bond adjacent to the nitrogen | LC-MS/MS nih.gov |
| Epoxide derivatives | Reaction with peroxy radicals or epoxidation of the double bond | GC-MS, LC-HRMS researchgate.net |
This table presents potential transformation products based on known chemical reactions and degradation pathways of similar compounds. Specific experimental verification for this compound is required.
Green Chemistry Principles in the Synthesis and Environmental Impact Mitigation
The environmental impact of a chemical compound begins with its synthesis. Applying the principles of green chemistry to the production of this compound can significantly reduce its life-cycle environmental footprint. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
Several metrics have been developed to quantify the "greenness" of a chemical process. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). nih.govmdpi.com
Atom Economy (AE) measures the efficiency of a reaction in converting reactants to the desired product.
E-Factor is the ratio of the mass of waste to the mass of the product. A lower E-Factor indicates less waste and a greener process. nih.gov
Process Mass Intensity (PMI) is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient (API) produced. The ideal PMI is 1. researchgate.net
Recent research has focused on developing more sustainable synthetic routes to pyrrol-2-ones and other lactams. These approaches often involve the use of biocatalysts, renewable feedstocks, and environmentally benign solvents. For example, the synthesis of δ-lactams has been demonstrated from biomass-derived 4-hydroxy-6-methylpyridin-2(1H)-one through catalytic transfer hydrogenation, offering a sustainable alternative to fossil fuel-based routes. rsc.org Similarly, enzyme biocatalysts are being explored for the synthesis of β-lactam antibiotics to overcome the economic and ecological drawbacks of traditional chemical methods, which often require harsh conditions and toxic solvents. benthamdirect.com
Mitigating the environmental impact of pyrrol-2-one synthesis can be achieved through several strategies:
Use of Greener Solvents: Replacing hazardous solvents like N-methyl-2-pyrrolidone (NMP), which has been classified as a substance of very high concern, with more sustainable alternatives is crucial. revistanefrologia.com
Catalysis: Employing catalysts, especially biocatalysts or heterogeneous catalysts, can improve reaction efficiency, reduce energy consumption, and allow for easier separation and recycling, thereby minimizing waste. benthamdirect.comresearchgate.net
Renewable Feedstocks: Utilizing biomass-derived starting materials can reduce the reliance on petrochemicals and contribute to a more sustainable chemical industry. rsc.org
Process Optimization: Designing synthetic routes with fewer steps, higher yields, and reduced waste generation, as guided by green chemistry metrics, is a key aspect of environmental impact mitigation. scientificupdate.com
The table below summarizes some green chemistry metrics for synthetic processes related to pyrrole (B145914) and lactam compounds, illustrating the potential for improvement over traditional methods.
| Metric | Traditional Synthesis | Greener Alternative | Goal |
| E-Factor | High (e.g., >100 for fine chemicals) scientificupdate.com | Low (<1 - 5) | Minimize |
| Process Mass Intensity (PMI) | High (can be in the hundreds or thousands) researchgate.net | Low (approaching 1) | Minimize |
| Solvent Choice | Halogenated solvents, DMF, NMP benthamdirect.comrevistanefrologia.com | Water, ethanol (B145695), supercritical CO₂, ionic liquids | Benign |
| Catalyst | Stoichiometric reagents | Recyclable catalysts, enzymes benthamdirect.com | Catalytic |
Q & A
Q. What are the common synthetic routes for preparing 5-Methyl-2H-pyrrol-2-one derivatives, and how are they optimized?
this compound derivatives are typically synthesized via base-assisted cyclization of substituted nitriles or ketones. For example, 3,5-diarylsubstituted derivatives can be prepared by reacting 4-oxo-4-arylbutanenitriles with aryl aldehydes under basic conditions (e.g., KOH/EtOH), followed by purification via column chromatography or recrystallization from ethanol . Key optimization parameters include reaction temperature (often 60–80°C), solvent polarity, and stoichiometric ratios of reagents. Yields range from 46% to 88%, depending on substituent electronic effects and steric hindrance .
Q. Which spectroscopic methods are most reliable for characterizing this compound derivatives?
Core characterization techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at δ 170–180 ppm) .
- FTIR : For detecting hydroxyl (3400–3200 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Melting Point Analysis : Used for purity assessment, with values reported for derivatives (e.g., 138–247°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields for structurally similar this compound derivatives?
Discrepancies in yields often arise from steric/electronic effects of substituents. For example:
- Electron-withdrawing groups (e.g., -Cl, -Br) on aryl rings reduce yields (46–65%) due to slower cyclization .
- Electron-donating groups (e.g., -OCH₃) improve yields (up to 88%) by stabilizing intermediates .
To address contradictions, systematically vary reaction parameters (e.g., base strength, solvent) and use kinetic studies (e.g., monitoring via TLC or in situ FTIR) to identify rate-limiting steps .
Q. What strategies are effective for modulating the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies highlight:
- Hydrophobic substituents (e.g., 3,5-dichlorophenyl) enhance binding to hydrophobic enzyme pockets .
- Hydroxyl groups at the 5-position improve solubility and hydrogen-bonding interactions .
- Aryl diversification : Substituted benzoyl groups (e.g., 4-methoxy-2-methylbenzoyl) increase metabolic stability .
Example: 5-(3,5-Dichloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (30) showed optimized bioactivity after iterative substituent screening .
Q. How can mechanistic insights into the cyclization of this compound derivatives be experimentally validated?
Mechanistic validation involves:
- Isotopic Labeling : Using D₂O or ¹³C-labeled precursors to track proton transfer or carbonyl formation .
- Computational Modeling : DFT calculations to map energy barriers for intermediate formation (e.g., enolate stabilization) .
- Kinetic Profiling : Monitoring reaction progress via LC-MS to identify intermediates (e.g., keto-enol tautomers) .
Methodological Recommendations
- Purification : Use column chromatography for polar derivatives (e.g., hydroxylated compounds) and recrystallization for non-polar analogs (e.g., chlorinated derivatives) .
- Contradiction Analysis : Cross-validate spectral data with computational models (e.g., ChemDraw NMR prediction) to confirm assignments .
- Biological Screening : Prioritize derivatives with balanced logP (2–4) and hydrogen-bond donors (>1) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
